![molecular formula C17H19NO5S B2472622 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1421456-32-7](/img/structure/B2472622.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of Schiff-based (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate single crystal has been achieved by the Schiff method . Another study reported the design and synthesis of a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure was resolved by determining the functional groups from FT-IR and FT-Raman spectra .Scientific Research Applications
- The compound has been utilized for detecting the carcinogenic heavy metal ion lead (Pb²⁺) . Researchers developed a sensitive and selective Pb²⁺ sensor by depositing a thin layer of this compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The sensor demonstrated excellent sensitivity, with a calculated sensitivity of 2220.0 pA μM⁻¹ cm⁻², a limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM .
- Although not widely explored, derivatives of this compound have shown promise in anticancer evaluations. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on the activity of indoles against various cancer cell lines. These derivatives were synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Researchers found it interesting to design substituted cinnamides, including derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) studies have become a principal tool for designing more potent drugs. Although specific applications are not detailed, this suggests that the compound may be relevant in drug discovery and optimization .
Heavy Metal Ion Detection:
Anticancer Activity:
QSAR Studies and Drug Design:
Future Directions
Future research could focus on further understanding the properties and potential applications of this compound. For instance, a study suggested that a class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists . Another study predicted the molecular properties of related compounds, indicating the probable potentiality of these compounds as future drugs .
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as an agonist for the auxin receptor TIR1 . It binds to the receptor and enhances root-related signaling responses . This interaction results in a significant promotion of root growth in plants .
Biochemical Pathways
The compound affects the auxin signaling pathway . By acting as an agonist for the auxin receptor TIR1, it enhances the response to auxin, a key plant hormone . This leads to the down-regulation of root growth-inhibiting genes and promotes root growth .
Result of Action
The primary result of the compound’s action is the promotion of root growth in plants . It achieves this by enhancing root-related signaling responses and down-regulating the expression of root growth-inhibiting genes .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-3-2-4-14(9-12)24(20,21)18-8-7-15(19)13-5-6-16-17(10-13)23-11-22-16/h2-6,9-10,15,18-19H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXJPUSHBKNTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide |
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